![molecular formula C13H11N3O5 B1417708 [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216958-14-3](/img/structure/B1417708.png)
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Übersicht
Beschreibung
5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid, also known as 5-MMOA, is a compound belonging to the family of oxadiazole carboxylic acids. It is a white crystalline solid with a molecular weight of 212.25 g/mol, and a melting point of 177-179°C. 5-MMOA is a synthetic compound that has been used in various scientific applications, including laboratory experiments and research studies.
Wissenschaftliche Forschungsanwendungen
Melatonin Receptor Ligands
Specific Scientific Field:
Medicinal chemistry and pharmacology
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
(abbreviated as MIMIM) is a bis-indolic derivative that serves as a precursor for various melatonin receptor ligands. These ligands play a crucial role in regulating sleep patterns, antioxidant activity, anti-inflammatory responses, and even antitumor effects. Melatonin itself contains a 5-methoxyindole core and acts through modulation of G-protein-coupled receptors MT1 and MT2.
Experimental Procedures:
Results:
Theoretical and experimental values show good agreement, validating the computational approach. The study aids in designing new melatoninergic ligands with improved activity and selectivity, leveraging the 5-methoxyindole moiety .
Ibogaine Synthesis
Specific Scientific Field:
Organic synthesis and drug development
Summary:
MIMIM can be used as a building block for synthesizing ibogaine and epiibogaine. These compounds have potential applications in treating addiction and mental health disorders. The synthesis involves Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne, leading to the formation of 5-methoxy-2,3-disubstituted indole.
Experimental Procedures:
Results:
The successful synthesis of these compounds opens up avenues for drug development and therapeutic applications .
Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid
Specific Scientific Field:
Crystallography and solid-state chemistry
Summary:
Researchers investigate a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, space group P21/c. Infrared spectroscopy and density functional theory calculations provide insights into its structure and properties.
Experimental Procedures:
Results:
The study contributes to our understanding of MI2CA’s crystal structure and properties, which may have implications in materials science and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGTFSCRNVMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
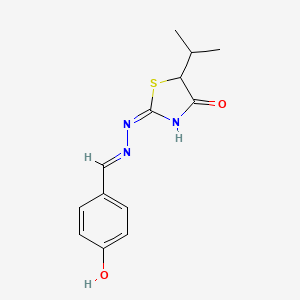
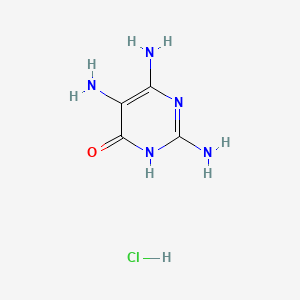

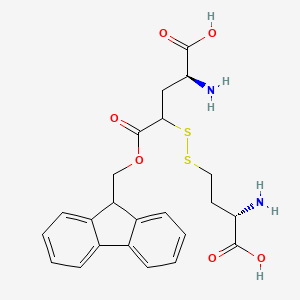

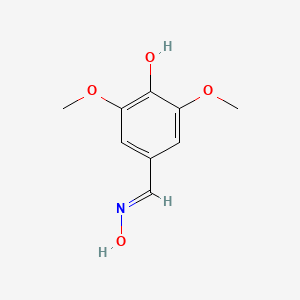
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)
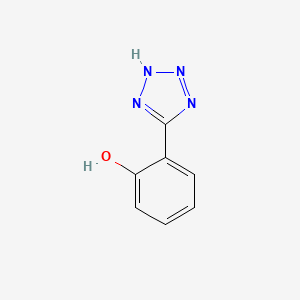

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
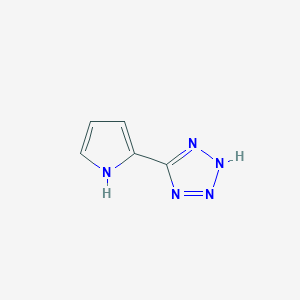
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)